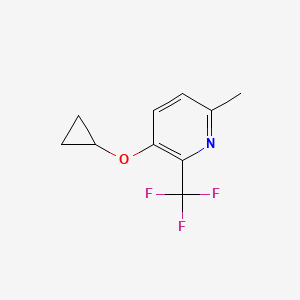
2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol It is characterized by the presence of an acetyl group, a trifluoromethyl group, and an isonicotinaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, utilizing scalable and environmentally benign reagents. The use of flow chemistry techniques can further enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde has diverse applications in scientific research, including:
Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme interactions and metabolic pathways.
Medicine: Its potential as a precursor for drug development is being explored, particularly in the design of molecules with enhanced efficacy and metabolic stability.
Wirkmechanismus
The mechanism of action of 2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, induces strong polarization of neighboring groups and increases local hydrophobicity . This can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The acetyl and aldehyde groups also play roles in the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)isonicotinaldehyde: Similar structure but lacks the acetyl group.
2-Acetylisonicotinaldehyde: Similar structure but lacks the trifluoromethyl group.
6-(Trifluoromethyl)isonicotinaldehyde: Similar structure but lacks the acetyl group.
Uniqueness: 2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both the acetyl and trifluoromethyl groups on the isonicotinaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H6F3NO2 |
|---|---|
Molekulargewicht |
217.14 g/mol |
IUPAC-Name |
2-acetyl-6-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H6F3NO2/c1-5(15)7-2-6(4-14)3-8(13-7)9(10,11)12/h2-4H,1H3 |
InChI-Schlüssel |
LCWMJDQOLZTTQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



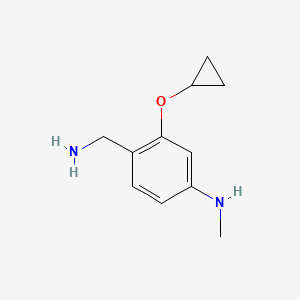
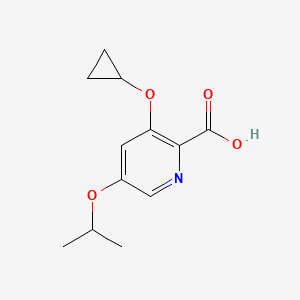


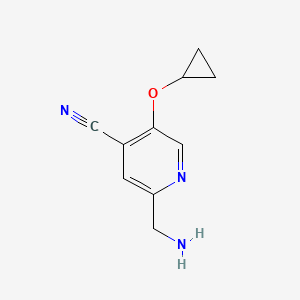
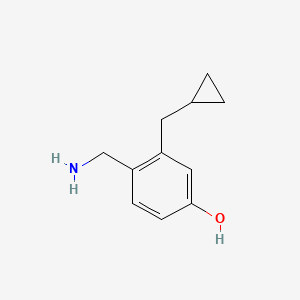
![1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)

